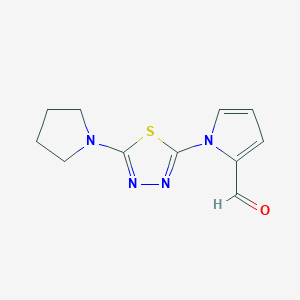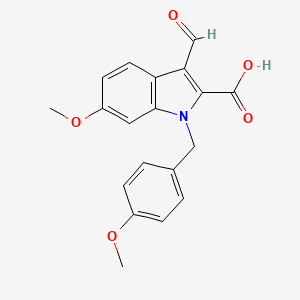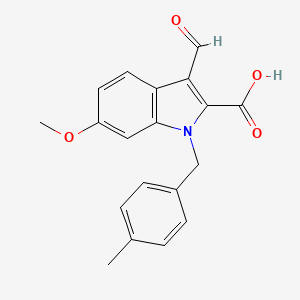![molecular formula C17H21ClN2S B1392632 (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine CAS No. 1243052-94-9](/img/structure/B1392632.png)
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine
Descripción general
Descripción
“(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine” is a compound of interest due to its unique biochemical properties . It contains a piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, which serve as precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Molecular Structure Analysis
The title compound contains a methylpiperidine ring in the stable chair conformation. The mean plane of the twisted piperidine ring subtends a dihedral angle of 39.89 (7)° with that of the benzene ring .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Aplicaciones Científicas De Investigación
1. Piperidine Derivatives Synthesis
In the field of organic chemistry, piperidine derivatives, including (4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine, are synthesized for various applications. Sensfuss and Habicher (1998) explored the synthesis of bicyclic 2-aminothiophenes, which are used in cyclizations to produce new tricyclic thienopyridine and thienopyrimidine derivatives. This synthesis process did not require the protection of the piperidine nitrogen, illustrating the compound's stability and versatility in chemical reactions (Sensfuss & Habicher, 1998).
2. Crystal Structure and Quantum Chemical Studies
Fatma et al. (2017) conducted a study on a structurally similar compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one. They investigated its crystal structure using X-ray crystallography and performed quantum chemical studies using density functional theory (DFT). These studies provided insights into molecular geometry, hyperpolarizability, and molecular electrostatic potential, contributing to the understanding of similar piperidine-based compounds (Fatma et al., 2017).
3. Piperidine in Coordination Chemistry
The compound's piperidine moiety has been studied in the context of coordination chemistry. Amirnasr et al. (2001) synthesized Co(III) complexes involving piperidine and analyzed them using various spectroscopic methods. These complexes exhibited specific structural and bonding characteristics, highlighting the role of piperidine derivatives in inorganic and coordination chemistry (Amirnasr et al., 2001).
4. Piperidine Derivatives in Chemical Reactions
The study of piperidine derivatives extends to their behavior in chemical reactions. Ebule et al. (2019) reported a method for generating 4-chloropiperidines, demonstrating the reactivity and functional group tolerance of piperidine derivatives in organic synthesis. Their study emphasized the environmental benefits and broad substrate scope of this method (Ebule et al., 2019).
5. Antimicrobial Activity
Arora et al. (2013) synthesized 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, closely related to the compound . They explored its antimicrobial activity, emphasizing the potential of such compounds in medicinal chemistry and pharmaceutical research (Arora et al., 2013).
Propiedades
IUPAC Name |
4-chloro-N-[[4-(piperidin-1-ylmethyl)thiophen-2-yl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2S/c18-15-4-6-16(7-5-15)19-11-17-10-14(13-21-17)12-20-8-2-1-3-9-20/h4-7,10,13,19H,1-3,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYVKPJITFFMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CSC(=C2)CNC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(4-Methoxyphenyl)-1-methylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392551.png)
![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)
![{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392554.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)

![N-[(Dimethylamino)sulfonyl]-N-(3-methoxyphenyl)glycine](/img/structure/B1392564.png)
![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)

